1,4-oxazepane-4-carbonyl chloride
Description
1,4-Oxazepane-4-carbonyl chloride (CAS: 1875743-52-4) is a heterocyclic compound featuring a seven-membered oxazepane ring fused with a reactive carbonyl chloride group. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly for constructing amides or esters via nucleophilic substitution reactions.
Properties
CAS No. |
1510760-04-9 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-6(9)8-2-1-4-10-5-3-8/h1-5H2 |
InChI Key |
AYQXZOBTKKSJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-oxazepane-4-carbonyl chloride typically involves the reaction of 1,4-oxazepane with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the hydroxyl group into a chloride group.
Synthetic Route:
Starting Material: 1,4-Oxazepane
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction can be represented as follows:
1,4-Oxazepane+SOCl2→1,4-Oxazepane-4-carbonyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Oxazepane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,4-oxazepane-4-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
Hydrolysis: Water or aqueous base; room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4); anhydrous conditions.
Major Products:
- Amides, esters, thioesters from nucleophilic substitution.
- 1,4-Oxazepane-4-carboxylic acid from hydrolysis.
- 1,4-Oxazepane-4-methanol from reduction.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Building Block for Heterocycles: 1,4-Oxazepane-4-carbonyl chloride serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in developing complex molecules used in pharmaceuticals and agrochemicals .
- Functionalization: The compound can undergo nucleophilic substitution reactions to produce amides and esters, which are essential in synthesizing biologically active compounds.
-
Medicinal Chemistry:
- Drug Development: Derivatives of this compound have shown promise as potential drug candidates. Research indicates that they may exhibit antimicrobial, anticancer, and anti-inflammatory properties .
- Monoamine Reuptake Inhibition: Certain derivatives have been identified as having monoamine reuptake inhibitory activity, suggesting their potential use in treating mood disorders .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 1,4-oxazepane derivatives synthesized from this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Research focused on the synthesis of 1,4-oxazepane derivatives with varying substituents at the nitrogen atom. The resulting compounds were tested for antimicrobial activity against several bacterial strains. Some derivatives exhibited potent activity, highlighting the utility of this compound in developing new antibiotics.
Data Table: Comparison of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for heterocycles | Essential for synthesizing complex pharmaceuticals |
| Medicinal Chemistry | Potential drug candidates | Exhibits antimicrobial and anticancer properties |
| Neuropharmacology | Monoamine reuptake inhibitors | Promising candidates for mood disorder treatments |
Mechanism of Action
The mechanism of action of 1,4-oxazepane-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Receptor Antagonism: It can block receptor activity by binding to receptor sites and preventing the interaction with natural ligands.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-1,4-Thiazepane Hydrochloride
- Structure : Replaces the oxygen atom in the oxazepane ring with sulfur, forming a 1,4-thiazepane moiety. The addition of a 2-methoxyphenyl substituent enhances aromatic interactions.
- Molecular Weight: Not explicitly stated, but sulfur’s higher atomic weight suggests a higher value compared to 1,4-oxazepane derivatives.
- This could enhance membrane permeability in drug design .
4-(Piperidin-4-yl)-1,4-Oxazepane Dihydrochloride
- Structure : Integrates a piperidine ring into the oxazepane scaffold, creating a bicyclic system. The dihydrochloride salt form improves solubility in polar solvents.
- Molecular Weight : 257.2 g/mol , with ≥95% purity.
- Reactivity : The piperidine moiety introduces a basic nitrogen, enabling pH-dependent protonation. This enhances versatility in pharmaceutical applications, such as modulating blood-brain barrier penetration .
- Applications : Explicitly cited in pharmaceuticals (e.g., CNS drugs), agrochemicals , and material science (e.g., thermally stable polymers) due to its dual heterocyclic architecture .
4-(1,4-Oxazepane-4-Carbonyl)Aniline Hydrochloride
- Structure : Combines the oxazepane-carbonyl group with an aniline (aromatic amine) substituent.
- Reactivity : The aniline group enables electrophilic aromatic substitution or diazotization, while the carbonyl chloride allows conjugation to secondary amines or alcohols.
Physicochemical and Functional Comparisons
Biological Activity
1,4-Oxazepane-4-carbonyl chloride is a heterocyclic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor antagonism. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant research findings.
This compound possesses a carbonyl chloride functional group that contributes to its reactivity. The compound can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and reduction. These reactions allow it to form derivatives that may interact with biological targets.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chloride can be replaced by nucleophiles (amines, alcohols) to form amides or esters. |
| Hydrolysis | Hydrolyzes in water to form 1,4-oxazepane-4-carboxylic acid. |
| Reduction | Carbonyl chloride can be reduced to alcohols using reducing agents like LiAlH₄. |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues. This mechanism is crucial for developing enzyme inhibitors that can modulate biochemical pathways.
- Receptor Antagonism : It may act as a receptor antagonist by binding to receptor sites and preventing the interaction with natural ligands. This action is significant in the context of pharmacological applications targeting various diseases.
Applications in Medicinal Chemistry
This compound is utilized in several key areas of medicinal chemistry:
- Drug Development : The compound serves as an intermediate in synthesizing drugs targeting specific biological pathways. Its derivatives have been explored for their potential as enzyme inhibitors and receptor antagonists .
- Anticonvulsant and Antifungal Activities : Research indicates that compounds bearing the 1,4-oxazepane scaffold exhibit potent anticonvulsant and antifungal properties. These activities have been linked to their ability to interact with neurotransmitter systems and fungal cell membranes .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with 1,4-oxazepane derivatives:
- Anticonvulsant Activity : A study demonstrated that derivatives of 1,4-oxazepanes showed significant anticonvulsant effects in animal models. The mechanism was attributed to the modulation of GABAergic neurotransmission .
- Antifungal Properties : Another investigation reported that specific 1,4-oxazepane compounds exhibited antifungal activity against various strains of fungi. The compounds disrupted fungal cell wall synthesis, leading to cell death .
- Enzyme Inhibition Studies : Research on enzyme inhibitors derived from 1,4-oxazepane highlighted their potential in treating conditions like inflammatory bowel disease and lupus nephritis by selectively inhibiting relevant enzymes involved in these diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
